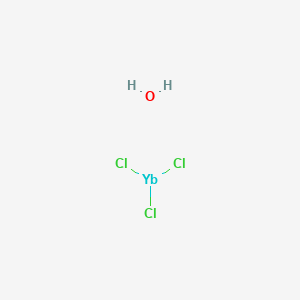

Ytterbium(III) chloride xhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ytterbium(III) chloride xhydrate: is an inorganic chemical compound with the formula YbCl₃·xH₂O. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is a source of ytterbium ions (Yb³⁺) and is of significant interest in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Ammonium Chloride Route: Anhydrous ytterbium(III) chloride can be produced by heating ytterbium oxide (Yb₂O₃) with ammonium chloride (NH₄Cl). The reaction produces the ammonium salt of the pentachloride, which is then decomposed to form ytterbium(III) chloride: [ \text{Yb}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{YbCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ]

Reduction of Ytterbium Metal: Ytterbium metal can be reacted with hydrochloric acid (HCl) to produce ytterbium(III) chloride. This method involves the reduction of ytterbium metal with hydrogen chloride gas.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Catalytic Reactions: Ytterbium(III) chloride acts as a catalyst in various organic transformations.

Formation of Complexes: It reacts with N-alkylsalicylideneimines to prepare ytterbium(III) Schiff base complexes.

Common Reagents and Conditions:

Nickel(II) Chloride (NiCl₂): Used in reductive dehalogenation reactions.

Trimethyl Orthoformate: Used to prepare acetals in the presence of ytterbium(III) chloride as a catalyst.

Major Products:

Aryl Halides: Reductive dehalogenation of aryl halides produces dehalogenated aromatic compounds.

Schiff Base Complexes: Reaction with N-alkylsalicylideneimines forms ytterbium(III) Schiff base complexes.

Applications De Recherche Scientifique

Chemistry:

Biology and Medicine:

NMR Shift Reagent: It is used as a nuclear magnetic resonance (NMR) shift reagent to study the structure of organic compounds.

Calcium Ion Probe: It serves as a calcium ion probe in biological studies.

Industry:

Nanomaterials Synthesis: Ytterbium(III) chloride is a precursor for synthesizing nanomaterials.

DNA Microarrays: It is used in DNA microarrays due to its catalytic properties.

Mécanisme D'action

Catalytic Mechanism:

Lewis Acid Catalysis: Ytterbium(III) chloride acts as a Lewis acid, accepting electron pairs from reactants to facilitate various organic reactions.

Molecular Targets and Pathways:

Electron Pair Acceptance: The ytterbium ion (Yb³⁺) in ytterbium(III) chloride interacts with electron-rich species, stabilizing transition states and lowering activation energy for reactions.

Comparaison Avec Des Composés Similaires

Terbium(III) Chloride (TbCl₃): Similar in structure and catalytic properties but differs in specific applications and reactivity.

Lutetium(III) Chloride (LuCl₃): Another lanthanide chloride with comparable properties but used in different catalytic and industrial processes.

Uniqueness:

Activité Biologique

Ytterbium(III) chloride hydrate (YbCl₃·xH₂O) is an inorganic compound that has garnered attention in various fields, particularly in biological applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Ytterbium(III) chloride hydrate is characterized by its white crystalline appearance and hygroscopic nature. Its molecular formula is represented as YbCl₃·xH₂O, where x typically denotes the number of water molecules associated with the compound. The anhydrous form has a molecular weight of approximately 279.40 g/mol, while the hydrated form varies depending on the number of water molecules present .

Biological Applications

YbCl₃·xH₂O exhibits several biological activities that are significant for research and potential therapeutic applications:

- NMR Shift Reagent : Ytterbium(III) chloride is utilized as a nuclear magnetic resonance (NMR) shift reagent, enhancing the resolution of NMR spectra in biological studies. This property allows researchers to investigate molecular interactions and dynamics within biological systems .

- Calcium Ion Probe : The compound acts as a calcium ion probe, facilitating studies on calcium signaling pathways critical for various physiological processes. It can help elucidate mechanisms of nerve signaling and muscle contraction .

- Tracking Digestion : YbCl₃·xH₂O is employed in animal studies to track digestion processes. It aids in understanding the flow rate of solid particulates in the gastrointestinal tract without causing harm to the animals, as it is excreted unchanged .

- Catalysis in DNA Microarrays : The compound has shown promise in enhancing DNA microarray technology by significantly increasing fluorescein incorporation into target DNA sequences. This application could revolutionize infectious disease detection methods .

Toxicity and Safety

While YbCl₃·xH₂O has beneficial applications, it is important to note its toxicity profile. The compound can be poisonous if injected and may cause mild irritation upon skin contact or ingestion. It has been classified as an experimental teratogen . Researchers must handle it with caution, adhering to safety guidelines to mitigate exposure risks.

Research Findings

Recent studies have highlighted the biological activity of Yb-complexes derived from ytterbium compounds:

- Anticancer Activity : Research indicates that certain ytterbium complexes demonstrate significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The encapsulation of these complexes in nanocarriers enhances their anticancer efficacy, suggesting potential for targeted therapy .

- Antimicrobial Properties : Ytterbium complexes have exhibited promising antimicrobial activity against various bacterial strains and fungi. This property positions them as potential candidates for developing new antimicrobial agents .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on NMR Applications | NMR Shift Reagent | Enhanced resolution for studying molecular interactions. |

| Digestion Tracking | Animal Studies | Non-harmful tracking of digestion; excreted unchanged. |

| Anticancer Activity | Cell Line Studies | Significant cytotoxicity in MCF-7 and A-549 cells; enhanced by nanocarriers. |

| Antimicrobial Activity | Bacterial Studies | Effective against multiple bacterial strains and fungi. |

Propriétés

IUPAC Name |

trichloroytterbium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCQSFQBYKUTC-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Yb](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OYb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.